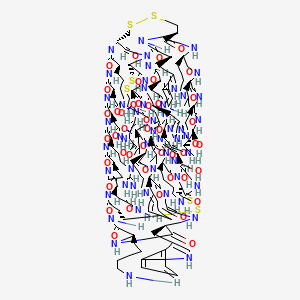
ProTx III
カタログ番号 B1151267
分子量: 3802.41
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potent Nav1.7 blocker (IC50 = 2.5 nM). Also inhibits Nav1.1, Nav1.2, Nav1.3 and Nav1.6 in the nanomolar range. Exhibits no effects on Cav channels or nAChR at 5 μM. Demonstrates analgesic activity in vivo; antagonizes effects of scorpion-venom toxin OD1 at Nav1.7.
科学的研究の応用
Interaction with Sodium Channels
- ProTx-II, closely related to ProTx III, has been studied for its effects on voltage-gated sodium channels. The structure of ProTx II, including its inhibitor cystine knot (ICK) backbone and C-terminal tail, plays a crucial role in its activity on Nav1.7 and Nav1.2 channels. Specifically, modifications to ProTx II have led to the development of protoxin II-NHCH3, showing increased potency against Nav1.7 channels (Park et al., 2014).
- Another study highlighted that ProTx-II acts by binding to the membrane-embedded voltage sensor domain of the human voltage-gated sodium channel 1.7 (hNaV1.7). This interaction suggests ProTx-II's potential as a pain therapeutic, as hNaV1.7 is involved in nociception. The study established a direct correlation between ProTx-II membrane binding affinity and its potency as an hNaV1.7 channel inhibitor (Henriques et al., 2016).
Therapeutic Potential
- ProTx-II and ProTx-I, from the venom of Thrixopelma pruriens, belong to the inhibitory cystine knot (ICK) family of peptide toxins and inhibit tetrodotoxin-resistant peripheral nerve Na(V) channels, as well as other Na(V) channels. This discovery offers new tools for exploring the gating mechanisms of several Na(V) and Ca(V) channels and has implications for therapeutic applications (Middleton et al., 2002).
- ProTx-II has been shown to impede movement of the gating charges of the sodium channel voltage sensors and reduce maximum activation of sodium conductance, implying its potential use in controlling sodium channel-related dysfunctions (Sokolov et al., 2008).
特性
分子式 |
C162H246N52O43S6 |
|---|---|
分子量 |
3802.41 |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1 |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー




